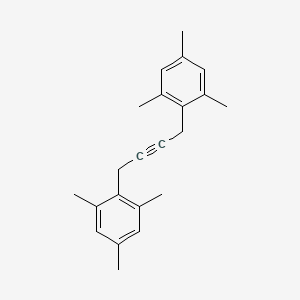
Benzene, 1,1'-(2-butyne-1,4-diyl)bis[2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2-butyne-1,4-diyl)bis[2,4,6-trimethyl-] is an organic compound with the molecular formula C24H28 This compound is characterized by the presence of two benzene rings connected by a butyne chain, with each benzene ring substituted with three methyl groups at the 2, 4, and 6 positions
Preparation Methods
The synthesis of Benzene, 1,1’-(2-butyne-1,4-diyl)bis[2,4,6-trimethyl-] typically involves the coupling of two benzene rings through a butyne linker. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which employs palladium catalysts and copper co-catalysts to facilitate the formation of the butyne linkage between the benzene rings. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine to promote the coupling reaction.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzene, 1,1’-(2-butyne-1,4-diyl)bis[2,4,6-trimethyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the butyne linkage to form a butane linkage.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1,1’-(2-butyne-1,4-diyl)bis[2,4,6-trimethyl-] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.
Biology: It can be used as a probe in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a scaffold for drug design and development.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-butyne-1,4-diyl)bis[2,4,6-trimethyl-] involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The butyne linkage and the substituted benzene rings contribute to the compound’s ability to interact with different molecular targets, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’-(2-butyne-1,4-diyl)bis[2,4,6-trimethyl-] include:
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: This compound has a butene linkage instead of a butyne linkage, resulting in different chemical reactivity and properties.
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound features an ethanediyl linkage and methyl groups at different positions, leading to variations in its chemical behavior and applications.
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-:
The uniqueness of Benzene, 1,1’-(2-butyne-1,4-diyl)bis[2,4,6-trimethyl-] lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
62315-41-7 |
|---|---|
Molecular Formula |
C22H26 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-[4-(2,4,6-trimethylphenyl)but-2-ynyl]benzene |
InChI |
InChI=1S/C22H26/c1-15-11-17(3)21(18(4)12-15)9-7-8-10-22-19(5)13-16(2)14-20(22)6/h11-14H,9-10H2,1-6H3 |
InChI Key |
NXJPWKRZCFLTAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC#CCC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















